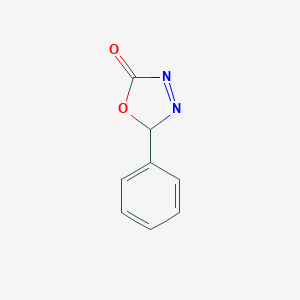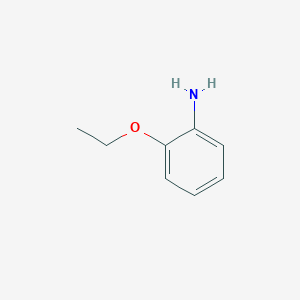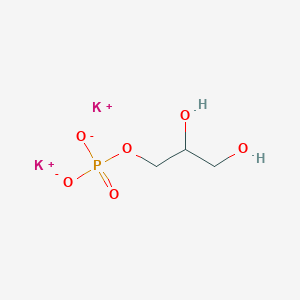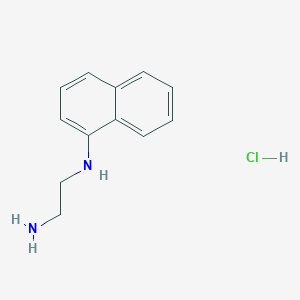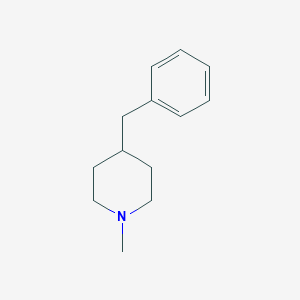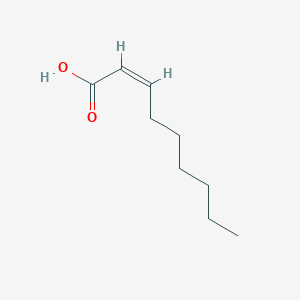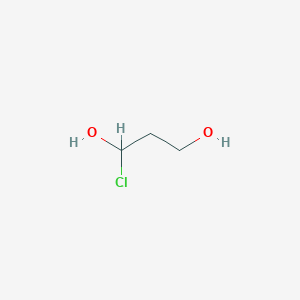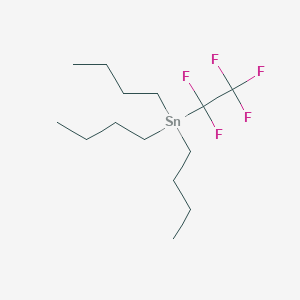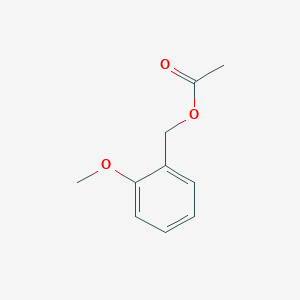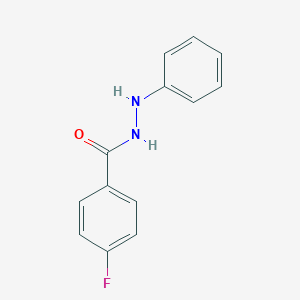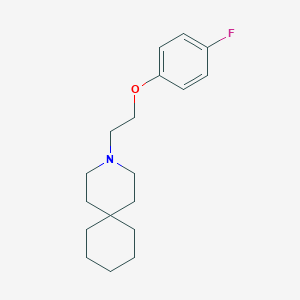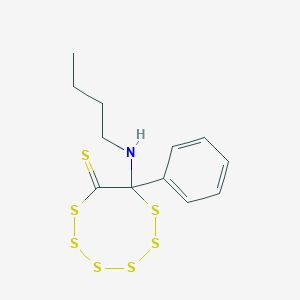
8-(Butylamino)-8-phenylhexathiocane-7-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Butylamino)-8-phenylhexathiocane-7-thione, also known as BPT, is a synthetic compound that belongs to the class of thiocarbamates. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 8-(Butylamino)-8-phenylhexathiocane-7-thione is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. 8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a crucial role in the regulation of cellular redox homeostasis. 8-(Butylamino)-8-phenylhexathiocane-7-thione has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. 8-(Butylamino)-8-phenylhexathiocane-7-thione has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Additionally, 8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to modulate the immune system by activating the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(Butylamino)-8-phenylhexathiocane-7-thione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 8-(Butylamino)-8-phenylhexathiocane-7-thione is also relatively inexpensive, making it an attractive compound for research. However, 8-(Butylamino)-8-phenylhexathiocane-7-thione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 8-(Butylamino)-8-phenylhexathiocane-7-thione. One potential direction is to investigate its potential as a therapeutic agent for various diseases. 8-(Butylamino)-8-phenylhexathiocane-7-thione has shown promising results in the inhibition of cancer cells and viruses, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the structure-activity relationship of 8-(Butylamino)-8-phenylhexathiocane-7-thione and its analogs to develop more potent and selective compounds. Additionally, the development of new methods for the synthesis and purification of 8-(Butylamino)-8-phenylhexathiocane-7-thione could improve its utility in research.
Conclusion:
In conclusion, 8-(Butylamino)-8-phenylhexathiocane-7-thione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anticancer, antiviral, and antimicrobial properties. 8-(Butylamino)-8-phenylhexathiocane-7-thione exerts its effects by modulating various cellular pathways, including the inhibition of thioredoxin reductase and the induction of apoptosis. While 8-(Butylamino)-8-phenylhexathiocane-7-thione has several advantages for lab experiments, it also has some limitations that need to be considered. There are several future directions for the research of 8-(Butylamino)-8-phenylhexathiocane-7-thione, including its potential as a therapeutic agent and the development of more potent and selective compounds.
Métodos De Síntesis
8-(Butylamino)-8-phenylhexathiocane-7-thione can be synthesized by the reaction of 1,6-hexanedithiol with butylamine and phenyl isothiocyanate. The reaction takes place in the presence of a base such as triethylamine and yields 8-(Butylamino)-8-phenylhexathiocane-7-thione as a white solid. The purity of 8-(Butylamino)-8-phenylhexathiocane-7-thione can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
8-(Butylamino)-8-phenylhexathiocane-7-thione has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. 8-(Butylamino)-8-phenylhexathiocane-7-thione has also been investigated for its ability to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to inhibit the replication of HIV and hepatitis C virus.
Propiedades
Número CAS |
1153-12-4 |
|---|---|
Nombre del producto |
8-(Butylamino)-8-phenylhexathiocane-7-thione |
Fórmula molecular |
C12H15NS7 |
Peso molecular |
397.7 g/mol |
Nombre IUPAC |
8-(butylamino)-8-phenylhexathiocane-7-thione |
InChI |
InChI=1S/C12H15NS7/c1-2-3-9-13-12(10-7-5-4-6-8-10)11(14)15-17-19-20-18-16-12/h4-8,13H,2-3,9H2,1H3 |
Clave InChI |
ZQWNKHVDSCAHQX-UHFFFAOYSA-N |
SMILES |
CCCCNC1(C(=S)SSSSSS1)C2=CC=CC=C2 |
SMILES canónico |
CCCCNC1(C(=S)SSSSSS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



